(1-Aminocyclooctyl)methanol hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components. The official IUPAC name is (1-aminocyclooctyl)methanol;hydrochloride, which clearly indicates the presence of an amino group attached to position 1 of a cyclooctyl ring, along with a methanol substituent and hydrochloride counterion. This naming convention follows the standard protocol where the parent cyclooctane ring serves as the base structure, with functional groups identified by their positions and chemical nature.

The systematic name Cyclooctanemethanol, 1-amino-, hydrochloride (1:1) provides an alternative nomenclature that emphasizes the relationship between the cyclooctane ring and the methanol moiety. This naming approach follows traditional organic chemistry conventions where the longest carbon chain or ring system serves as the parent structure. The Chemical Abstracts Service registry number 2060033-19-2 provides a unique identifier for this specific compound, ensuring unambiguous identification in chemical databases and literature.

Alternative naming conventions include descriptive names such as 1-Aminocyclooctanemethanol hydrochloride, which maintains clarity while following established chemical naming practices. The European Community number 852-842-0 serves as an additional regulatory identifier, particularly important for commercial and regulatory applications. These multiple naming systems ensure comprehensive identification across different chemical databases and regulatory frameworks worldwide.

Molecular Formula and Weight Analysis

The molecular formula C₉H₂₀ClNO accurately represents the atomic composition of this compound. This formula indicates the presence of nine carbon atoms forming the cyclooctyl ring and methanol group, twenty hydrogen atoms distributed throughout the structure, one nitrogen atom in the amino group, one oxygen atom in the hydroxyl group, and one chlorine atom from the hydrochloride salt. The systematic arrangement of these atoms creates a compound with specific three-dimensional geometry and chemical properties.

The molecular weight of 193.71 grams per mole represents the sum of atomic masses for all constituent atoms. This molecular weight calculation considers the standard atomic masses: carbon (12.011), hydrogen (1.008), nitrogen (14.007), oxygen (15.999), and chlorine (35.45). The precise molecular weight determination is crucial for stoichiometric calculations in synthetic procedures and analytical applications. The exact mass of 193.1233420 daltons provides additional precision for mass spectrometric analysis and structural confirmation.

The monoisotopic mass of 193.1233420 daltons represents the mass calculated using the most abundant isotope of each element. This value is particularly important for high-resolution mass spectrometry applications where isotopic distributions can provide structural information. The molecular weight analysis also reveals the compound's position within the range of small organic molecules, making it suitable for various analytical techniques and synthetic applications.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon environments. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the cyclooctyl ring protons, appearing as complex multipiples in the aliphatic region between 1.0 and 2.5 parts per million. The methylene protons adjacent to the hydroxyl group would appear as a distinct doublet around 3.6 parts per million, while the amino group protons would show broad signals that may exchange with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for each carbon environment within the molecule. The cyclooctyl carbon atoms would appear in the aliphatic region between 20 and 40 parts per million, with the quaternary carbon bearing the amino and hydroxymethyl groups showing a characteristic downfield shift. The hydroxymethyl carbon would appear around 65 parts per million, typical for carbon atoms adjacent to oxygen functionality. These spectroscopic fingerprints provide definitive structural confirmation.

Infrared spectroscopy analysis would show characteristic absorption bands consistent with the functional groups present in the molecule. The primary amino group would exhibit two nitrogen-hydrogen stretching vibrations around 3300-3500 inverse centimeters, appearing as medium to strong absorption bands. The hydroxyl group would show a broad, strong absorption around 3200-3550 inverse centimeters, characteristic of alcohol functionality. Carbon-hydrogen stretching vibrations would appear in the range of 2800-3000 inverse centimeters, consistent with aliphatic carbon-hydrogen bonds.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak would appear at mass-to-charge ratio 193, corresponding to the protonated molecular ion. Characteristic fragmentation patterns would include loss of the hydroxymethyl group (31 mass units) and various cyclooctyl ring fragmentations. High-resolution mass spectrometry confirms the exact molecular formula through precise mass measurement, distinguishing this compound from potential isomers or related structures.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not extensively documented in the available literature, the compound's structure can be analyzed through computational modeling and comparison with related cyclic amino alcohols. The eight-membered cyclooctane ring adopts a non-planar conformation to minimize ring strain, with the amino and hydroxymethyl substituents positioned to avoid steric interactions. The hydrochloride salt formation involves protonation of the amino nitrogen, creating a positively charged ammonium center that forms ionic interactions with the chloride counterion.

The crystal packing arrangement would be influenced by hydrogen bonding interactions between the protonated amino group, hydroxyl functionality, and chloride anions. These intermolecular interactions typically create three-dimensional network structures that stabilize the crystalline form. The hydroxyl group can serve as both hydrogen bond donor and acceptor, while the ammonium nitrogen acts as a strong hydrogen bond donor. The chloride anion functions as a hydrogen bond acceptor, facilitating the formation of extended hydrogen bonding networks.

Theoretical analysis suggests that the compound would crystallize in a space group that accommodates the molecular geometry and intermolecular interactions. The cyclooctyl ring flexibility allows for conformational adjustments during crystal packing, potentially leading to multiple polymorphic forms under different crystallization conditions. The storage temperature recommendation of room temperature indicates thermal stability of the crystalline form under normal laboratory conditions.

The absence of extensive crystallographic studies in the literature suggests opportunities for future research in this area. Single crystal X-ray diffraction analysis would provide definitive structural parameters including bond lengths, bond angles, and conformational details. Such studies would contribute to understanding the solid-state properties and potential polymorphic behavior of this compound.

Computational Chemistry Insights (TPSA, logP, H-bond Donor/Acceptor Counts)

Computational analysis reveals important molecular descriptors that predict the compound's behavior in various chemical and biological systems. The hydrogen bond donor count of three reflects the presence of the hydroxyl group and the two hydrogen atoms on the protonated amino group. These donor sites enable the compound to participate in hydrogen bonding interactions with appropriate acceptor molecules, influencing solubility, crystal packing, and potential biological activity. The hydrogen bond acceptor count of two corresponds to the oxygen atom in the hydroxyl group and the nitrogen atom, though protonation reduces the nitrogen's acceptor capability.

The rotatable bond count of one indicates minimal conformational flexibility in the molecule, with rotation primarily occurring around the bond connecting the hydroxymethyl group to the cyclooctyl ring. This limited rotational freedom contributes to the compound's defined three-dimensional structure and may influence its binding interactions with biological targets. The low rotatable bond count also suggests favorable characteristics for drug-like properties according to Lipinski's rule of five, although the specific application depends on the intended use.

Topological polar surface area calculations would predict the compound's membrane permeability and absorption characteristics. The presence of amino and hydroxyl functional groups contributes to the polar surface area, influencing the compound's distribution between aqueous and lipophilic phases. The relatively compact cyclic structure with limited polar functionality suggests moderate polarity that may facilitate cellular uptake while maintaining aqueous solubility.

Partition coefficient predictions (logarithm of partition coefficient between octanol and water) would reflect the compound's lipophilicity balance. The hydrochloride salt formation increases water solubility compared to the free base, making the compound more suitable for aqueous formulations and biological applications. These computational insights guide formulation strategies and predict behavior in various chemical environments, supporting both synthetic applications and potential pharmaceutical development.

Structure

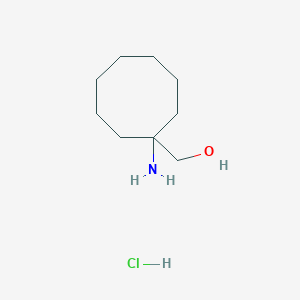

2D Structure

Properties

IUPAC Name |

(1-aminocyclooctyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-9(8-11)6-4-2-1-3-5-7-9;/h11H,1-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICSWPBUNDXDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclooctane Ring Functionalization

The cyclooctane ring is typically prepared or sourced as a precursor bearing functional groups amenable to further transformation. For example, cyclooctanone derivatives can be used as starting points.

Aminomethyl and Hydroxymethyl Group Installation

A common approach involves reductive amination or nucleophilic substitution reactions to introduce the amino group adjacent to the hydroxymethyl group. The hydroxymethyl functionality can be introduced by reduction of aldehydes or ketones or by hydroxylation reactions.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, crystallinity, and handling properties.

Detailed Preparation Method Analysis

General Synthetic Scheme

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Cyclooctanone Functionalization | Starting from cyclooctanone or related compound, introduce functional groups for further transformation | Cyclooctanone, protecting groups if necessary |

| 2 | Reductive Amination | Convert ketone or aldehyde to amino alcohol via reductive amination | Ammonia or amine source, reducing agents (NaBH4, catalytic hydrogenation) |

| 3 | Hydroxymethyl Introduction | Reduction of intermediate to install hydroxymethyl group | Sodium borohydride or catalytic hydrogenation |

| 4 | Salt Formation | Treat free amine with HCl to form hydrochloride salt | HCl in ether or aqueous medium |

Example: Catalytic Hydrogenation Approach

- An intermediate bearing an amide or protected amine group on the cyclooctane ring is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under mild pressure (e.g., 0.1 MPa) and temperature (~30 °C) in methanol solvent.

- This step simultaneously reduces double bonds and removes protecting groups, yielding the free amino alcohol.

- Subsequent treatment with hydrochloric acid yields the hydrochloride salt as a solid.

This approach is analogous to methods described for related cyclopentanol derivatives, where hydrogenation and reduction steps are pivotal for obtaining amino alcohol hydrochlorides with high optical purity and yield (e.g., 81% yield reported for cyclopentanol analogs).

Protection and Deprotection Strategies

- Amino groups are often protected during intermediate steps using carbamate protecting groups such as tert-butoxycarbonyl (BOC) to avoid side reactions.

- After functional group transformations, the protecting group is removed by acid hydrolysis (e.g., dilute HCl), liberating the free amine.

- This free amine is then converted to the hydrochloride salt.

Purification and Characterization

- The hydrochloride salt is typically isolated by filtration and washing with solvents like acetone.

- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and chromatographic purity assessment.

- For example, ^1H NMR spectra in D2O or DMSO-d6 solvents confirm the presence of amino and hydroxymethyl protons.

- Optical purity and yield are important metrics, especially for chiral amino alcohols.

Comparative Data Table of Preparation Parameters for Aminocycloalkyl Methanol Hydrochlorides

Research Findings and Notes

- While direct experimental procedures for (1-aminocyclooctyl)methanol hydrochloride are scarce, the synthesis principles align closely with those established for smaller ring amino alcohol hydrochlorides such as cyclopentyl and cyclobutyl analogs.

- The use of catalytic hydrogenation with Pd/C is a reliable and scalable method to reduce intermediates and remove protecting groups in amino alcohol synthesis.

- Protection of the amino group is critical to avoid side reactions during multi-step synthesis.

- The hydrochloride salt form enhances compound stability and facilitates purification.

- Analytical methods including ^1H NMR and HPLC are essential for confirming structure and purity.

- The molecular formula for this compound is C9H20ClNO with a molecular weight of 193.72 g/mol.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclooctyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 193.72 g/mol

- IUPAC Name : (1-aminocyclooctyl)methanol; hydrochloride

- Synonyms : (1-aminocyclooctyl)methanol HCl

- Chemical Structure : The compound features a cyclooctane ring with an amino group and a hydroxymethyl group, which contributes to its reactivity and potential applications.

Medicinal Chemistry

(1-Aminocyclooctyl)methanol hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological disorders. The compound's ability to interact with specific receptors enhances its potential as a therapeutic agent.

Case Study : Research has shown that derivatives of (1-aminocyclooctyl)methanol exhibit promising activity against certain types of neurological conditions, suggesting its utility in drug design aimed at treating these disorders.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The amino group can participate in forming amides or other derivatives.

- Reduction Reactions : The hydroxymethyl group can be reduced to form alcohols or further functionalized.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Amides, substituted amines |

| Reduction | Secondary amines, alcohols |

Biological Studies

The compound is also employed in biological studies to investigate enzyme inhibitors and receptor interactions. Its structural features enable it to bind effectively to biological targets, facilitating research into mechanisms of action and potential therapeutic effects.

Case Study : Studies have revealed that this compound can act as a ligand for specific receptors involved in neurotransmission, providing insights into its role in modulating neural activity.

Mechanism of Action

The mechanism of action of (1-Aminocyclooctyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The compound belongs to a class of cyclic aminomethanol hydrochlorides. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties

Key Observations :

- Ring Size and Stability : Larger rings (e.g., cyclooctyl) exhibit lower ring strain and increased conformational flexibility compared to cyclopropane or cyclobutane analogs .

- Molecular Weight : Direct correlation between ring size and molecular weight (e.g., cyclooctyl derivative is ~38% heavier than cyclobutyl analog) .

- Similarity Scores : Cyclopentyl and cyclobutyl analogs show high structural similarity (0.92) to the target compound, while cyclohexyl derivatives score slightly lower (0.91) due to conformational differences .

Biological Activity

(1-Aminocyclooctyl)methanol hydrochloride is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C₉H₂₀ClNO

- Molecular Weight : 193.72 g/mol

- IUPAC Name : (1-aminocyclooctyl)methanol; hydrochloride

- PubChem CID : 126802606

| Property | Value |

|---|---|

| Melting Point (°C) | N/A |

| Boiling Point (°C) | N/A |

| Density | N/A |

| Storage Temperature | Room Temperature |

The specific biological mechanisms of this compound are not extensively documented in the literature. However, compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions can lead to various physiological effects, including modulation of mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

- Neurotransmitter Modulation : Potential effects on serotonin and norepinephrine pathways suggest possible applications in treating mood disorders.

- Antinociceptive Activity : Similar compounds have shown promise in pain relief, making this compound a candidate for further investigation in pain management.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In Vitro Studies : Preliminary in vitro assays indicate that the compound may influence cell signaling pathways associated with neuroprotection.

- Animal Models : Experiments using rodent models have suggested potential anxiolytic effects, warranting further exploration into its therapeutic applications.

Safety and Toxicology

Safety data specific to this compound is currently limited. However, general precautions should be observed due to the potential irritant properties of similar compounds:

- Hazard Statements : Causes skin irritation and serious eye irritation.

- Precautionary Measures : Use personal protective equipment when handling.

Q & A

Basic: What are common synthetic routes for (1-aminocyclooctyl)methanol hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

A typical synthesis involves reductive amination or cyclization of pre-functionalized cyclooctane derivatives. For example, a reflux reaction in methanol with concentrated HCl (e.g., 34 mmol substrate in 100 mL MeOH + 10 mL HCl, 2 h reflux, 82% yield) is used to form the hydrochloride salt . Key factors affecting yield include:

- Temperature control : Excessive heat may degrade the amine.

- Acid stoichiometry : Excess HCl ensures complete protonation but may require neutralization post-reaction.

- Solvent polarity : Methanol balances solubility and reactivity.

Yield optimization often employs Design of Experiments (DoE) to model variables like pH and solvent ratios .

Advanced: How can stereochemical purity of this compound be validated?

Methodological Answer:

Chiral HPLC or capillary electrophoresis paired with polarimetric detection is standard. For example, TLC with silica gel R1 and a mobile phase of ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1 v/v) resolves enantiomers. Spots are visualized using ninhydrin-cadmium spray (105°C drying, 90°C development) . Advanced NMR (e.g., NOESY) confirms spatial arrangements of the cyclooctyl ring and amine-hydroxymethyl groups. Contradictory data may arise from residual solvents; thus, pre-purification via recrystallization (e.g., in ethanol/water) is critical .

Basic: Which analytical techniques are used to confirm the identity of this compound?

Methodological Answer:

- FTIR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1050 cm⁻¹ (C-O alcohol), and ~2500 cm⁻¹ (HCl salt) .

- UV-Vis : Methanol solutions (30–70 mg/mL) show λmax ~210 nm, with linear calibration curves (R² >0.99) for quantification .

- TLC : Rf values compared to reference standards under acidic mobile phases .

Advanced: How can researchers resolve contradictions in purity assays (e.g., HPLC vs. TLC)?

Methodological Answer:

Discrepancies often stem from:

- Matrix effects : HPLC may co-elute impurities; use orthogonal methods (e.g., LC-MS).

- Detection limits : TLC (visualized with ninhydrin) detects ≥0.5% impurities, while HPLC-UV may miss non-chromophoric contaminants .

- Sample preparation : Ensure consistent dissolution (e.g., methanol sonication for 10 min). Validate methods per ICH Q2(R1) guidelines, including specificity and robustness testing .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

Store under inert atmosphere (argon/nitrogen) at 2–8°C in desiccators. Avoid prolonged exposure to humidity (>30% RH) or light, which can degrade the hydrochloride salt into free amine or cyclooctanol byproducts . Stability monitoring via periodic FTIR/NMR is advised.

Advanced: How does stereochemistry influence the biological activity of (1-aminocyclooctyl)methanol derivatives?

Methodological Answer:

The cis/trans configuration of the aminocyclooctyl group affects binding to biological targets. For example, trans isomers (e.g., trans-(1R,2R)-2-aminocyclopentanol HCl) show higher affinity for GABA receptors than cis analogs . Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. Activity assays (e.g., enzyme inhibition) should compare enantiomers using racemic and resolved samples .

Basic: How is the hydrochloride salt form characterized compared to the free base?

Methodological Answer:

- Elemental analysis : Confirm Cl⁻ content (~20.7% for C9H18ClNO).

- DSC/TGA : HCl salts exhibit distinct endothermic peaks (e.g., ~212–216°C melting point) .

- Solubility : Hydrochloride forms are more water-soluble; compare dissolution in DMSO vs. methanol .

Advanced: What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

- Lyophilization : Reduces hydrolytic degradation in aqueous solutions.

- Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in solid formulations.

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Use PPE: Nitrile gloves, N95 masks, and fume hoods.

- Avoid inhalation; LD50 data (if unavailable) assume toxicity similar to cysteamine HCl (oral rat LD50 250 mg/kg) .

- Dispose via incineration per EPA/REACH regulations .

Advanced: How can computational methods aid in optimizing synthetic pathways?

Methodological Answer:

Molecular dynamics (MD) simulations predict solvent interactions (e.g., methanol vs. acetonitrile) for crystallization. QSAR models guide substituent effects on yield. Software like Gaussian or COSMOtherm calculates pKa (~9.5 for the amine) to design pH-controlled reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.